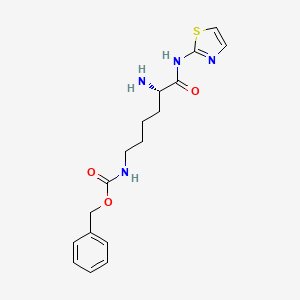
benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a benzyl group, a thiazole ring, and an aminohexyl chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Aminohexyl Chain Introduction: The aminohexyl chain can be introduced through nucleophilic substitution reactions, where an appropriate hexylamine derivative reacts with the thiazole intermediate.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the aminohexyl-thiazole intermediate with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carbamate, potentially converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate involves its interaction with specific molecular targets. The thiazole ring and aminohexyl chain allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog without the thiazole ring and aminohexyl chain.
Thiazole derivatives: Compounds containing the thiazole ring but lacking the carbamate group.
Aminohexyl carbamates: Compounds with the aminohexyl chain and carbamate group but without the thiazole ring.
Uniqueness
Benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate is unique due to its combination of a benzyl group, thiazole ring, and aminohexyl chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C17H22N4O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
benzyl N-[(5S)-5-amino-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate |
InChI |
InChI=1S/C17H22N4O3S/c18-14(15(22)21-16-19-10-11-25-16)8-4-5-9-20-17(23)24-12-13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12,18H2,(H,20,23)(H,19,21,22)/t14-/m0/s1 |
InChI Key |
PVHOFKGGCRXPBM-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NC2=NC=CS2)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC2=NC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















